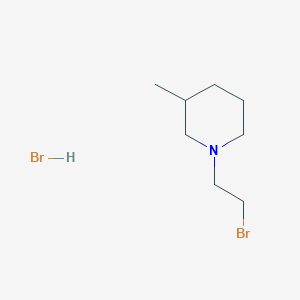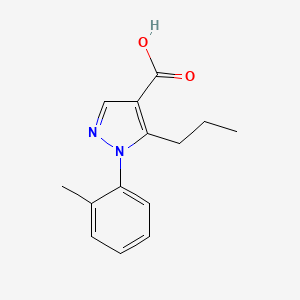
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The molecule also contains chlorophenyl and fluorobenzyl groups, which are common in many biologically active compounds .
Molecular Structure Analysis
The molecule likely has a complex structure due to the presence of multiple functional groups. The piperazine ring, chlorophenyl group, and fluorobenzyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could influence its solubility and stability .Applications De Recherche Scientifique
Radiochemical Synthesis Applications :
- A study by Kiesewetter and Costa (1993) detailed the radiochemical synthesis of a related sigma receptor ligand, N1-3-[18F]Fluoropropyl-N4-2-([3,4-dichlorophenyl]ethyl)piperazine. This compound was synthesized through fluoride displacement, yielding high radiochemical and chemical purity, indicating potential applications in receptor imaging and neuropharmacology (Kiesewetter & Costa, 1993).
Pharmacological Activity Studies :
- Research by Youssef et al. (2011) focused on synthesizing novel carbamoylpyridine and carbamoylpiperidine analogues for evaluating their platelet aggregation inhibitory activity. The study found that certain piperazine derivatives exhibited significant antiplatelet aggregating properties, highlighting potential therapeutic applications (Youssef et al., 2011).
Binding Profile and Affinity Studies :
- A study by Perrone et al. (2000) investigated the structure-affinity relationship of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a selective dopamine D(4) receptor ligand. Modifications to its structure affected receptor affinity, indicating its potential for studying dopamine-related disorders (Perrone et al., 2000).
Ligand Synthesis for Imaging Purposes :
- Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with radiolabeling capabilities for imaging purposes. This study showcases the utility of such compounds in developing imaging agents for biological and medical applications (Mäding et al., 2006).
Analgesic Activity Research :
- A compound closely related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide, HYP-1, was investigated by Kam et al. (2012) for its potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This study demonstrates the potential application of such compounds in pain management (Kam et al., 2012).
Structural Characterization and Biological Evaluation :
- Sanjeevarayappa et al. (2015) synthesized and characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, focusing on its crystal structure and evaluating its antibacterial and anthelmintic activity. This research underscores the diverse biological applications of piperazine derivatives (Sanjeevarayappa et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been known to target poly (adp-ribose) polymerase in human breast cancer cells .
Mode of Action
It can be inferred from related studies that such compounds may inhibit the catalytical activity of their target, enhance cleavage of the target, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .
Biochemical Pathways
Based on the known targets, it can be inferred that the compound may affect pathways related to cell viability in human-estrogen-receptor-positive breast cancer cells .
Result of Action
Similar compounds have been shown to exhibit moderate to significant efficacy against human breast cancer cells .
Propriétés
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c22-17-3-7-19(8-4-17)27-13-11-26(12-14-27)10-9-24-20(28)21(29)25-15-16-1-5-18(23)6-2-16/h1-8H,9-15H2,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPGNDEVVHYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyano-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2749686.png)
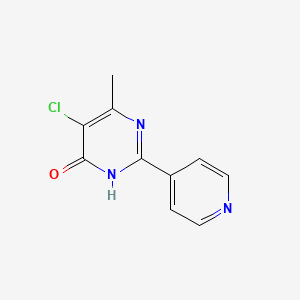
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2749691.png)
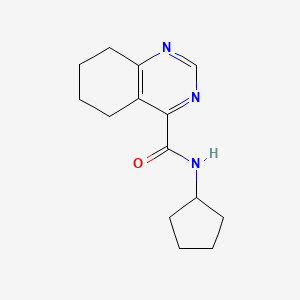
![1-(3-fluorobenzoyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2749693.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B2749700.png)
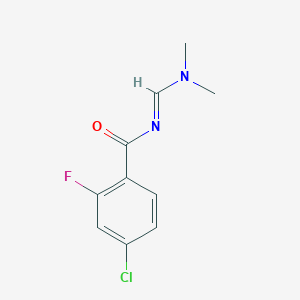
![4-tert-butyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2749703.png)

![cyclohex-3-en-1-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2749705.png)
